molecular formula C13H11N3O3S B5276007 N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5276007
M. Wt: 289.31 g/mol
InChI Key: FXZYHKONSVVMGW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide: is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring system, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The sulfonamide group attached to the benzoxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-methylphenylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, making it a valuable tool in enzyme inhibition studies .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-carboxamide
  • N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-thiol
  • N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-amine

Uniqueness: N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

IUPAC Name

N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-5-2-3-6-10(9)16-20(17,18)12-8-4-7-11-13(12)15-19-14-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYHKONSVVMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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